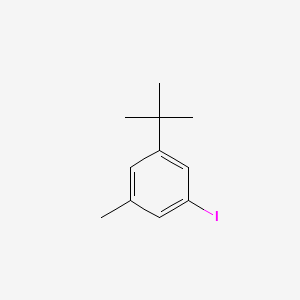
1-(tert-Butyl)-3-iodo-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-3-iodo-5-methylbenzene is an organic compound with the molecular formula C11H15I It consists of a benzene ring substituted with a tert-butyl group, an iodine atom, and a methyl group
Méthodes De Préparation
The synthesis of 1-(tert-Butyl)-3-iodo-5-methylbenzene typically involves the iodination of 1-tert-Butyl-3,5-dimethylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often include a solvent like acetic acid and a catalyst such as iodine monochloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(tert-Butyl)-3-iodo-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(tert-Butyl)-3-iodo-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(tert-Butyl)-3-iodo-5-methylbenzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This makes the compound a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparaison Avec Des Composés Similaires
1-(tert-Butyl)-3-iodo-5-methylbenzene can be compared with other similar compounds such as:
1-tert-Butyl-3,5-dimethylbenzene: Lacks the iodine substituent and has different reactivity and applications.
1-tert-Butyl-4-iodobenzene: Has the iodine atom in a different position, leading to variations in chemical behavior and applications.
1-tert-Butyl-3-iodo-5-methoxymethylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H15I |
|---|---|
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
1-tert-butyl-3-iodo-5-methylbenzene |
InChI |
InChI=1S/C11H15I/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3 |
Clé InChI |
MRUDJOSURZNYSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)I)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


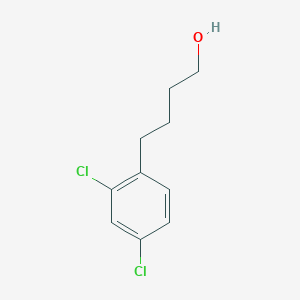

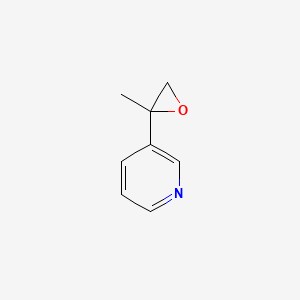


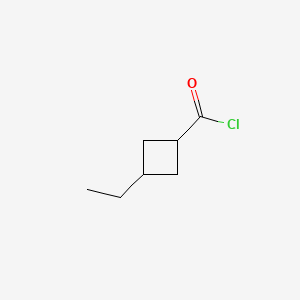
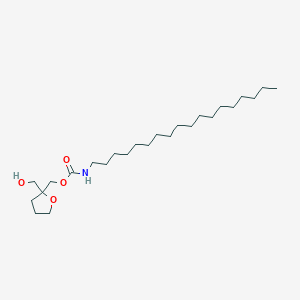






![Ferrocene, 1,1'-bis[bis(1,1-dimethylethyl)phosphino]-](/img/structure/B8762378.png)
